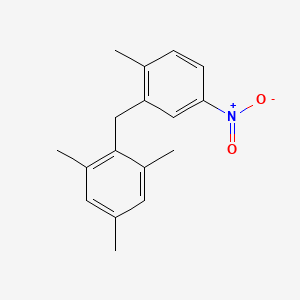![molecular formula C19H17N3OS B5754332 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method of this compound is complex and requires specialized knowledge and equipment. In
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting the activity of this enzyme, 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been found to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its properties are well understood. Another advantage is that it has been found to have anticancer properties and may be useful in the development of new cancer treatments. However, one limitation is that the synthesis method is complex and requires specialized knowledge and equipment.
Orientations Futures
There are several future directions for the study of 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide. One direction is the further study of its mechanism of action and its potential use as an inhibitor of protein kinase CK2. Another direction is the study of its potential use in the treatment of various types of cancer. Additionally, the synthesis method could be optimized to improve efficiency and reduce costs. Finally, the compound could be modified to improve its properties and increase its potential applications in scientific research.
Méthodes De Synthèse
The synthesis method of 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide involves several steps and requires specialized knowledge and equipment. The first step is the synthesis of 3-methyl-2-thiophenecarboxaldehyde, which is then reacted with cyclopropylamine to produce 2-cyclopropyl-3-methylthiophene. In the next step, 2-cyclopropyl-3-methylthiophene is reacted with 4-chloroquinoline to produce 2-cyclopropyl-3-methylthieno[2,3-b]quinoline. Finally, 2-cyclopropyl-3-methylthieno[2,3-b]quinoline is reacted with hydrazine hydrate to produce 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide.
Applications De Recherche Scientifique
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. It has also been studied for its potential use as an inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Propriétés
IUPAC Name |
2-cyclopropyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12-8-9-24-18(12)11-20-22-19(23)15-10-17(13-6-7-13)21-16-5-3-2-4-14(15)16/h2-5,8-11,13H,6-7H2,1H3,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRXUONOABAER-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)
![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)





![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
